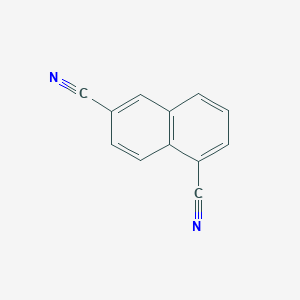

1,6-Dicyanonaphthalene

CAS No.: 46289-40-1

Cat. No.: VC3950072

Molecular Formula: C12H6N2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 46289-40-1 |

|---|---|

| Molecular Formula | C12H6N2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | naphthalene-1,6-dicarbonitrile |

| Standard InChI | InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H |

| Standard InChI Key | FTPHGLJOANEDML-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,6-Dicyanonaphthalene features a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—with two cyano (-C≡N) groups attached at the 1- and 6-positions. This substitution pattern positions the nitrile groups on opposite benzene rings of the naphthalene system, creating a para-disposed configuration that influences its electronic structure and intermolecular interactions . The molecular formula is C₁₂H₆N₂, with a molar mass of 178.19 g/mol, consistent with other dicyanonaphthalene isomers .

Computed Physicochemical Properties

Advanced computational models predict key properties of 1,6-dicyanonaphthalene:

The absence of rotatable bonds and low polar surface area suggest high crystallinity and limited solubility in polar solvents, trends observed in related dicyanonaphthalenes .

Synthesis and Production

Historical Synthetic Approaches

Early synthetic routes to dicyanonaphthalenes involved Friedel-Crafts cyanation or Ullmann-type coupling reactions. For 1,6-dicyanonaphthalene, a plausible pathway involves:

-

Dihalogenation: Bromination of naphthalene at the 1- and 6-positions using FeBr₃ catalyst.

-

Cyanation: Subsequent treatment with CuCN in dimethylformamide (DMF) via nucleophilic aromatic substitution .

This method mirrors the synthesis of 1,4-dicyanonaphthalene from 1,4-dibromonaphthalene , though yields and regioselectivity for the 1,6-isomer remain undocumented in available literature.

Modern Methodologies

Recent advances in transition-metal catalysis offer improved routes:

-

Palladium-Catalyzed Cyanation: Using Pd(PPh₃)₄ with Zn(CN)₂ as a cyanide source under microwave irradiation, enabling direct cyanation of dihalogenated precursors .

-

Electrochemical Synthesis: Environmentally friendly approaches employing electrochemical C-H activation to install cyano groups, though these methods require precise potential control to achieve the desired substitution pattern .

Challenges persist in achieving high regioselectivity, as competing formation of 1,5- and 2,6-isomers often necessitates tedious purification steps.

Applications and Functional Utility

Materials Science

The rigid, planar structure of 1,6-dicyanonaphthalene makes it a candidate for:

-

Organic Semiconductors: As an electron-deficient moiety in donor-acceptor copolymers for organic field-effect transistors (OFETs). The cyano groups enhance electron mobility through strong intermolecular interactions .

-

Metal-Organic Frameworks (MOFs): Potential linker molecule for constructing porous coordination polymers. The 1,6-substitution pattern could enable three-dimensional network formation compared to the linear structures formed by 1,4-isomers .

Biological Studies

While 1,4-dicyanonaphthalene has been explored for studying electron transfer mechanisms in DNA-protein interactions , the 1,6-isomer's larger dipole moment (estimated at 5.2 D) may offer advantages in probing charge-transfer processes in biomimetic systems.

Synthetic Intermediate

The compound serves as a precursor for:

-

Naphtholactams: Through controlled hydrolysis of one cyano group followed by cyclization, analogous to transformations observed in 1,8-dicyanonaphthalene chemistry .

-

Heterocyclic Systems: Participation in [4+2] cycloadditions with dienes to construct polycyclic aromatic nitrogen heterocycles .

Comparative Analysis of Dicyanonaphthalene Isomers

The 1,6-isomer's intermediate dipole moment between 1,4- and 1,8- variants suggests unique solubility characteristics, potentially bridging the processing advantages of 1,4-derivatives with the strong intermolecular interactions of 1,8-analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume